(1S,2R)-N,2-dimethylcyclohexan-1-amine
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Overview
Description
(1S,2R)-N,2-dimethylcyclohexan-1-amine is a chiral amine compound characterized by its specific stereochemistry. The compound’s structure includes a cyclohexane ring with a methyl group and an amine group attached to it. The stereochemistry is denoted by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-N,2-dimethylcyclohexan-1-amine typically involves the resolution of racemic mixtures or enantioselective synthesis. One common method is the enantioselective reduction of the corresponding ketone using chiral catalysts or reagents. For example, the reduction of 2-methylcyclohexanone with a chiral reducing agent can yield the desired enantiomer .
Industrial Production Methods
Industrial production often employs large-scale enantioselective catalytic processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as chiral chromatography for the separation of enantiomers .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-N,2-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S,2R)-N,2-dimethylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis
Mechanism of Action
The mechanism by which (1S,2R)-N,2-dimethylcyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-N,2-dimethylcyclohexan-1-amine: A diastereomer with different spatial arrangement.
(1R,2S)-N,2-dimethylcyclohexan-1-amine: Another diastereomer with distinct stereochemistry.
2-methylcyclohexanamine: A related compound lacking the specific (1S,2R) configuration
Uniqueness
The uniqueness of (1S,2R)-N,2-dimethylcyclohexan-1-amine lies in its specific stereochemistry, which imparts distinct physical and chemical properties. This configuration can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it valuable in various applications.
Properties
IUPAC Name |
(1S,2R)-N,2-dimethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-5-3-4-6-8(7)9-2/h7-9H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDSHIZGTPRJHT-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@@H]1NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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